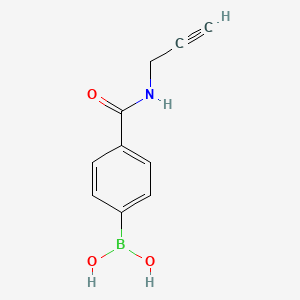

4-(Propargylaminocarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEKSLIZBDCTPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681759 |

Source

|

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-89-9 |

Source

|

| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rationale and Synthesis of 4-(Propargylaminocarbonyl)phenylboronic Acid: A Multifunctional Scaffold for Drug Discovery and Chemical Biology

An In-depth Technical Guide:

Abstract

This technical guide delineates the strategic rationale and provides a comprehensive methodology for the synthesis of 4-(Propargylaminocarbonyl)phenylboronic acid. This molecule represents a convergence of two highly valued pharmacophores in modern medicinal chemistry: the phenylboronic acid moiety, renowned for its ability to form reversible covalent interactions with biological targets, and the propargyl group, a versatile handle for bioconjugation via 'click' chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's design, a detailed synthetic protocol, and its potential applications as a covalent inhibitor, a versatile building block for targeted therapies, and a tool for chemical biology explorations.

Introduction: The Strategic Convergence of Boronic Acids and Propargyl Groups

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore innovative molecular scaffolds. Boronic acids and their derivatives have emerged as exceptionally valuable tools in this endeavor.[1][2] Distinguished by their -B(OH)₂ functional group, boronic acids are not only pivotal in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, but also possess intrinsic biological activity.[1][3] The electrophilic nature of the boron atom enables the formation of reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine in enzyme active sites, a mechanism exploited by the FDA-approved drug bortezomib in cancer therapy.[3][4][5] This ability to act as a "warhead" for covalent inhibition makes the boronic acid moiety a compelling feature in drug design.[6]

Concurrently, the propargyl group, containing a terminal alkyne, has gained significant traction in drug discovery and chemical biology.[7][8] Its primary utility lies in its ability to participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[9][10][11] This reaction's reliability, high yield, and biocompatibility have made it a go-to method for conjugating small molecules to larger biomolecules like proteins, nucleic acids, or polymers, as well as for synthesizing complex molecular architectures.[9][12]

The synthesis of this compound, therefore, represents a strategic amalgamation of these two powerful functionalities. This molecule is designed to be a bifunctional scaffold, offering the potential for both direct therapeutic action through its boronic acid and subsequent modification or targeting through its propargyl handle.

Rationale for Synthesis: A Multifaceted Tool

The motivation for synthesizing this compound is rooted in its potential to address several key challenges in drug development and chemical biology.

Covalent Enzyme Inhibition

The boronic acid moiety can act as a transition-state analog inhibitor, particularly for serine proteases and other enzymes with a serine or threonine residue in their active site.[3][13] The boron atom can be attacked by the nucleophilic hydroxyl group of the serine, forming a tetrahedral boronate adduct that mimics the tetrahedral intermediate of the enzymatic reaction.[4][14] This reversible covalent interaction can lead to potent and prolonged inhibition.[6][13] The phenyl scaffold of the molecule provides a platform for developing selectivity towards a specific enzyme target.

A Platform for Targeted Drug Delivery

The propargyl group serves as a versatile chemical handle for post-synthetic modification. Using CuAAC click chemistry, this compound can be conjugated to a variety of molecules to create more complex and targeted therapeutic agents.[9][11] For instance, it could be attached to:

-

Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific cell surface receptors, thereby directing the boronic acid "warhead" to diseased cells and minimizing off-target effects.

-

Solubilizing Moieties: Polymers like polyethylene glycol (PEG) can be attached to improve the compound's solubility and pharmacokinetic properties.[12]

-

Fluorescent Dyes or Imaging Agents: For use as a chemical probe to visualize biological targets and study drug distribution.

A Building Block for Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to create more potent lead compounds.[1] this compound can be considered a "warhead fragment" that can be further elaborated by attaching other fragments to the propargyl group to enhance binding affinity and selectivity.

Synthetic Strategy and Protocol

The synthesis of this compound is most directly achieved through an amide bond formation between 4-carboxyphenylboronic acid and propargylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Figure 1: Conceptual workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 4-Carboxyphenylboronic acid | ≥97% | Sigma-Aldrich |

| Propargylamine | ≥98% | Sigma-Aldrich |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| or HATU | ≥98% | Sigma-Aldrich |

| N-Hydroxysuccinimide (NHS) or HOBt | ≥98% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 1 M aqueous | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous | Fisher Scientific |

| Brine | Saturated aqueous | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |

Step-by-Step Synthesis Protocol

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous DMF. Add the amide coupling agent, such as HATU (1.1 eq), and a tertiary amine base like DIPEA (2.0 eq). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Slowly add propargylamine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

The purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines.[15][16]

Purification Strategy

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[17]

-

Acid-Base Extraction: An alternative purification method involves dissolving the crude product in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[17][18]

-

Chromatography: While standard silica gel chromatography can be problematic, reversed-phase chromatography (C18) may be a viable option.[15] Treating silica gel with boric acid has also been reported to improve the purification of boronic esters.[19]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons and the formation of the amide bond.

-

¹¹B NMR Spectroscopy: This is a particularly useful technique for characterizing boronic acids. The sp²-hybridized boronic acid should show a characteristic chemical shift.[20][21][22][23]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the amide and the C≡C stretch of the alkyne.

Potential Applications and Future Directions

The successful synthesis of this compound opens up a plethora of opportunities for further research and development:

-

Screening as an Enzyme Inhibitor: The compound can be screened against a panel of serine proteases or other relevant enzymes to identify potential therapeutic targets.

-

Development of Targeted Therapies: The propargyl group can be used to conjugate the molecule to tumor-targeting ligands, leading to the development of novel anti-cancer agents.

-

Creation of Chemical Probes: Attachment of a fluorescent reporter to the propargyl handle would yield a chemical probe for studying enzyme activity and localization in cells.

-

Synthesis of PROTACs: The molecule could serve as a warhead for a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Conclusion

This compound is a strategically designed molecule that combines the covalent inhibitory potential of a boronic acid with the versatile bioconjugation capabilities of a propargyl group. This guide provides a clear rationale for its synthesis and a detailed protocol for its preparation and characterization. The resulting compound is a valuable tool for researchers in medicinal chemistry and chemical biology, offering a versatile platform for the development of novel therapeutics and chemical probes.

References

- A process for purification of boronic acid and its derivatives. Google Patents.

- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026-01-05).

-

Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. ACS Chemical Biology. Available at: [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

-

Boronic acid. Wikipedia. Available at: [Link]

-

Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PubMed. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

-

Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. Available at: [Link]

-

Design and discovery of boronic acid drugs. ResearchGate. Available at: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

-

Purification of boronic acids?. Reddit. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available at: [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

-

Propargylamine: an important moiety in drug discovery. PubMed. Available at: [Link]

-

Scope of boronic acids in the cross-coupling of amides. ResearchGate. Available at: [Link]

-

An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study. ResearchGate. Available at: [Link]

-

Click chemistry with O-dimethylpropargylcarbamate for preparation of pH-sensitive functional groups. A case study. Semantic Scholar. Available at: [Link]

-

Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. Available at: [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

-

Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

-

Boron-catalyzed Amide Formation. Available at: [Link]

-

DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Available at: [Link]

-

Click chemistry. Wikipedia. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic Covalent Compounds - Enamine [enamine.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. academic.oup.com [academic.oup.com]

- 20. par.nsf.gov [par.nsf.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Characterization of 4-(Propargylaminocarbonyl)phenylboronic acid

Introduction

4-(Propargylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and chemical biology. Its structure uniquely combines a phenylboronic acid moiety, known for its ability to reversibly interact with diols present in many biological molecules like saccharides, with a terminal alkyne (propargyl group), which is a versatile handle for "click" chemistry reactions. This dual functionality makes it a valuable building block for creating targeted therapeutic agents, diagnostic probes, and complex biomolecular conjugates.

This guide provides a comprehensive overview of the initial characterization of this compound, offering a foundational understanding for scientists and professionals in drug development. We will delve into its synthesis, physicochemical properties, and the analytical techniques crucial for its structural verification and purity assessment. The protocols and insights provided herein are designed to be both instructional and explanatory, reflecting a field-proven approach to handling and characterizing novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound (C₁₀H₁₀BNO₃) possesses a molecular weight of 203.01 g/mol .[1][2][3] The key structural features, the boronic acid and the propargyl amide, dictate its chemical behavior and potential applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BNO₃ | [1][2] |

| Molecular Weight | 203.01 | [1][2][3] |

| CAS Number | 874459-89-9 | [1][2] |

| Appearance | White to off-white solid (expected) | |

| Storage | -20°C, desiccated | [1][4] |

The boronic acid group is an electron-withdrawing Lewis acid, capable of forming reversible covalent bonds with 1,2- and 1,3-diols.[5][6] This interaction is pH-dependent, with the equilibrium shifting towards the more reactive tetrahedral boronate species at higher pH.[7] The propargyl group provides a reactive site for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, a cornerstone of bioorthogonal chemistry.

The stability of arylboronic acids can be a concern, as they are susceptible to protodeboronation and oxidation.[8][9] Proper storage at low temperatures and under inert atmosphere is recommended to ensure the integrity of the compound. For applications requiring enhanced stability, conversion to a boronic ester, such as a pinacol ester, is a common strategy.[8][10][11]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from 4-carboxyphenylboronic acid. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis

Step 1: Activation of 4-Carboxyphenylboronic acid

-

To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 equivalents) dropwise at 0°C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-(chloroformyl)phenylboronic acid.

Step 2: Amide Coupling with Propargylamine

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve propargylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in anhydrous DCM.

-

Add the propargylamine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product is typically performed by flash column chromatography on silica gel.

Protocol: Flash Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: Two doublets in the range of 7.5-8.2 ppm, corresponding to the ortho and meta protons of the para-substituted benzene ring.

-

Amide Proton (-NH-): A broad singlet or triplet between 8.5-9.5 ppm, which may exchange with D₂O.

-

Methylene Protons (-CH₂-): A doublet around 4.1-4.3 ppm.

-

Alkyne Proton (-C≡CH): A triplet around 2.2-2.4 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that can vary in chemical shift and may exchange with D₂O.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts (δ, ppm):

-

Carbonyl Carbon (-C=O): Around 165-170 ppm.

-

Aromatic Carbons: Signals in the range of 125-140 ppm. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.[12]

-

Alkyne Carbons (-C≡C-): Two signals around 70-80 ppm.

-

Methylene Carbon (-CH₂-): Around 29-31 ppm.

-

¹¹B NMR Spectroscopy

-

Expected Chemical Shift (δ, ppm): A broad singlet around 28-30 ppm is expected for the sp²-hybridized boron atom in the trigonal planar boronic acid.[13][14] This technique is particularly useful for confirming the presence of the boronic acid moiety.

Protocol: NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize the boronic acid protons.[12]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected m/z values:

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: [M+H]⁺ at m/z 204.08.

-

Negative Mode: [M-H]⁻ at m/z 202.06.

-

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire data in both positive and negative ionization modes.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound.

Protocol: Reversed-Phase HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Caption: Analytical workflow for compound characterization.

Applications in Drug Development and Chemical Biology

The unique bifunctional nature of this compound opens up numerous possibilities in research and development:

-

Targeted Drug Delivery: The boronic acid moiety can be used to target glycoproteins that are overexpressed on the surface of cancer cells.[15] The propargyl group can then be used to attach a cytotoxic payload via click chemistry.

-

PROTACs and Molecular Glues: As a building block, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs) or molecular glues to facilitate the degradation of target proteins.

-

Fluorescent Probes: The alkyne can be conjugated to a fluorophore, creating a probe for imaging and sensing of saccharides or other diol-containing biomolecules.

-

Activity-Based Probes: The boronic acid can act as a warhead to covalently bind to serine hydrolases or other enzymes, while the alkyne allows for the subsequent attachment of a reporter tag.

Conclusion

The initial characterization of this compound is a critical step in harnessing its potential for innovative applications in drug discovery and chemical biology. A systematic approach employing robust synthetic and purification protocols, coupled with comprehensive spectroscopic and chromatographic analysis, is paramount to ensure the structural integrity and purity of this versatile chemical tool. The methodologies and foundational data presented in this guide serve as a reliable starting point for researchers embarking on studies involving this promising molecule.

References

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available from: [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available from: [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. ACS Publications. 2022-05-02. Available from: [Link]

-

Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. RSC Publishing. Available from: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. 2022-11-01. Available from: [Link]

-

Molecular recognition with boronic acids—applications in chemical biology. Journal of Chemical Biology. PMC - NIH. 2013. Available from: [Link]

-

Molecular recognition with boronic acids-applications in chemical biology. PubMed. 2013-06-01. Available from: [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry. PMC - NIH. 2022-01-12. Available from: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. usbio.net [usbio.net]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular recognition with boronic acids-applications in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Swiss Army Knife: A Technical Guide to the Dual Functionality of Propargylated Phenylboronic Acid

Abstract

In the landscape of chemical biology and targeted therapeutics, molecules that offer multiple, orthogonal functionalities are of paramount importance. Propargylated phenylboronic acid (PBA) represents a premier class of such compounds, ingeniously combining the selective, reversible carbohydrate-recognition properties of boronic acids with the robust, covalent ligation capabilities of terminal alkynes. This guide provides an in-depth exploration of this dual functionality, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will dissect the fundamental chemical principles, showcase synergistic applications, and provide detailed, field-tested protocols to empower the seamless integration of these powerful molecules into research and development workflows.

Introduction: The Power of Two

For decades, phenylboronic acid (PBA) has been a cornerstone for researchers seeking to interact with the biological world of sugars. Its unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols has made it an invaluable tool for sensing glucose, targeting glycoproteins overexpressed on cancer cells, and creating stimuli-responsive drug delivery systems[1][2][3][4]. However, modern molecular design demands more than a single function. The need for stable, specific, and modular construction of complex bioconjugates, imaging agents, and therapeutic constructs has driven the evolution of PBA.

The incorporation of a propargyl group—a small, yet powerful terminal alkyne—transforms the humble PBA into a bifunctional chemical entity. This alkyne serves as a bioorthogonal handle for "click chemistry," one of the most efficient and specific covalent reaction classes known[5][6]. This dual-functionality allows for a powerful, two-step approach: one end of the molecule can engage in reversible, affinity-based targeting, while the other end can be used to "click" on a payload, reporter molecule, or stabilizing polymer with surgical precision. This guide will illuminate the principles and practice behind harnessing this potent combination.

The Two Pillars of Functionality

To fully exploit the capabilities of propargylated PBA, it is essential to understand the distinct chemistry of each functional group.

The Phenylboronic Acid Moiety: A pH-Gated Saccharide Receptor

The core of PBA's biological utility lies in its interaction with diols. The boron atom in a boronic acid is a Lewis acid, existing in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. It is the anionic tetrahedral form that is favored for ester formation with diols[7][8].

Mechanism and pH-Dependence:

The binding of a boronic acid to a diol is a highly pH-dependent equilibrium[7][8][9]. In acidic to neutral conditions, the trigonal, uncharged form of the boronic acid dominates, which has a relatively low affinity for diols. As the pH increases to approach and exceed the pKa of the boronic acid, the equilibrium shifts towards the more nucleophilic tetrahedral boronate anion, which readily reacts with diols to form a stable cyclic ester[8][10].

This pH-dependency is a critical feature for experimental design. Most simple phenylboronic acids have a pKa above physiological pH (~7.4), meaning binding is often more efficient under slightly alkaline conditions[8]. This property can be exploited to design systems that target the slightly acidic tumor microenvironment, where the boronate ester bond may be less stable, triggering the release of a therapeutic payload[11][12]. The binding affinity generally follows the order: fructose > galactose > mannose > glucose, which is important when designing sensors or targeting specific glycans[9].

The Propargyl Group: A Bioorthogonal Click Handle

The propargyl group's terminal alkyne is one half of the Nobel prize-winning "click chemistry" duo. These reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including water[13]. This makes them ideal for biological applications.

Key Click Reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction. It involves the reaction of a terminal alkyne (the propargyl group) with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring[5][14][15]. The reaction is extremely efficient and orthogonal to most biological functional groups.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential toxicity of a copper catalyst is a concern (e.g., in living cells), SPAAC is the preferred method[16][][18]. In SPAAC, the alkyne is part of a strained cyclooctyne ring. The ring strain provides the activation energy for the reaction with an azide, obviating the need for a catalyst[16][][19]. While the propargyl group itself is not strained, it can be readily clicked to an azide-functionalized cyclooctyne derivative to build more complex probes.

Synergistic Applications: Where Targeting Meets Ligation

The true power of propargylated PBA lies in the creative and strategic combination of its two functionalities. This enables multi-step, modular approaches to complex biological problems.

Sequential Labeling for Cellular Imaging

A primary application is the sequential labeling of cell surfaces. Many cancer cells overexpress glycoproteins terminating in sialic acid, which contains the necessary cis-diol for PBA binding[12][20][21].

Workflow:

-

Targeting Step: Incubate cells with propargylated PBA. The PBA moiety will selectively, but reversibly, bind to sialic acid residues on the cell surface.

-

Wash Step: Unbound propargylated PBA is washed away, leaving only the molecules associated with the cell surface.

-

Ligation Step: The cells are then treated with an azide-functionalized reporter molecule, such as a fluorescent dye. A CuAAC reaction covalently attaches the dye to the propargyl group of the bound PBA, resulting in highly specific and stable labeling of the target cells.

Modular Construction of Drug Delivery Systems

Propargylated PBA is an ideal building block for creating sophisticated, targeted drug delivery systems[3][4][22][23]. For instance, a nanoparticle can be constructed where the surface is decorated with propargylated PBA.

-

PBA Function: The PBA moieties on the nanoparticle surface act as targeting ligands, directing the nanoparticle to cancer cells overexpressing specific glycans[20][24][25].

-

Propargyl Function: Before or after nanoparticle assembly, the propargyl groups can be used to "click" on other functionalities via CuAAC. This could include:

-

Stealth Polymers: Attaching polyethylene glycol (PEG)-azide to improve circulation time and reduce immunogenicity.

-

Therapeutic Payloads: Covalently linking an azide-modified cytotoxic drug.

-

Imaging Agents: Attaching an azide-functionalized chelator for PET or SPECT imaging.

-

This modularity allows for the rapid generation and testing of many different nanoparticle formulations from a common propargylated PBA scaffold.

Experimental Protocols & Methodologies

The following protocols are provided as a starting point. Researchers should always optimize conditions for their specific molecules and systems.

Protocol 4.1: Synthesis of 3-(Propargyloxy)phenylboronic acid

This protocol describes a common method for synthesizing a propargylated PBA.

Causality: The synthesis involves a Williamson ether synthesis, where the phenoxide ion (generated by the reaction of 3-hydroxyphenylboronic acid with a base) acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to form the desired ether linkage. Running the reaction in an anhydrous solvent like DMF is crucial to prevent hydrolysis of the boronic acid and to ensure the base is effective.

Materials:

-

3-Hydroxyphenylboronic acid

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon), add 3-hydroxyphenylboronic acid (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

-

Add anhydrous DMF to dissolve the solids.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add propargyl bromide (1.5 eq) dropwise to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Validation: The structure and purity of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The ¹¹B NMR spectrum should show a characteristic signal for the sp²-hybridized boron atom[26][27][28].

Protocol 4.2: Boronic Acid Binding Assay using Alizarin Red S (ARS)

This protocol provides a method to confirm the diol-binding capability of the synthesized propargylated PBA using a competitive displacement assay with the dye Alizarin Red S (ARS).

Causality: ARS is a catechol (a cis-diol) that exhibits a distinct color and fluorescence change upon binding to a boronic acid[29][30][31]. When a competing saccharide is introduced, it displaces the ARS from the boronic acid, causing the optical properties to revert, which can be quantified spectrophotometrically. This confirms the boronic acid is active and can be used to determine binding constants.

Materials:

-

Propargylated phenylboronic acid stock solution (e.g., in DMSO)

-

Alizarin Red S (ARS) stock solution (in buffer)

-

Saccharide of interest (e.g., Fructose) stock solution (in buffer)

-

Assay Buffer (e.g., PBS, pH 7.4 or higher for optimal binding)

-

96-well plate

-

Plate reader (absorbance or fluorescence)

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the propargylated PBA stock solution to a final concentration that gives a measurable signal with ARS.

-

Add the ARS stock solution to a final concentration where it is the limiting reagent. A complex will form, resulting in a color/fluorescence change.

-

Read the initial absorbance or fluorescence of the PBA-ARS complex.

-

Add increasing concentrations of the saccharide solution to the wells.

-

Incubate for 15-30 minutes to allow the displacement reaction to reach equilibrium.

-

Read the final absorbance or fluorescence at each saccharide concentration.

-

Plot the change in signal versus the saccharide concentration to determine the binding affinity.

| Component | Stock Conc. | Final Conc. (Example) | Purpose |

| Assay Buffer | 1X | - | Maintain pH |

| Propargylated PBA | 10 mM | 100 µM | Analyte |

| Alizarin Red S | 1 mM | 25 µM | Reporter Dye |

| Fructose | 1 M | 0-100 mM | Competitor |

Table 1: Example concentrations for an ARS competitive binding assay.

Protocol 4.3: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for "clicking" an azide-containing molecule onto the propargylated PBA.

Causality: The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state. Therefore, a reducing agent, typically sodium ascorbate, is added to regenerate Cu(I) in situ from a Cu(II) salt like CuSO₄[5][14]. A copper-chelating ligand (e.g., THPTA) is often used to stabilize the Cu(I) oxidation state and accelerate the reaction[14].

Materials:

-

Propargylated phenylboronic acid (1.0 eq)

-

Azide-functionalized molecule (1.1 eq)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 0.1 M in H₂O)

-

Sodium ascorbate solution (e.g., 1 M in H₂O, prepare fresh )

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

-

Solvent (e.g., a mixture of t-BuOH/H₂O or DMSO/H₂O)

Procedure:

-

In a reaction vial, dissolve the propargylated PBA and the azide-functionalized molecule in the chosen solvent system.

-

If using a ligand, add the THPTA solution (typically 5 eq relative to copper).

-

Add the CuSO₄ solution to a final concentration of 1-5 mol%.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be purified by standard methods such as HPLC or column chromatography.

Validation: Successful ligation is confirmed by LC-MS, which will show the disappearance of starting materials and the appearance of a new peak with the expected mass of the triazole product.

Conclusion and Future Perspectives

Propargylated phenylboronic acid is more than just a chemical reagent; it is a versatile platform for molecular innovation. The orthogonal nature of its diol-binding and click-ligation functionalities provides a powerful toolkit for researchers in drug delivery, diagnostics, and chemical biology. By understanding the underlying chemical principles and leveraging the robust protocols described herein, scientists can design and execute sophisticated experiments for cell-specific targeting, modular probe assembly, and the construction of next-generation stimuli-responsive materials[23][32]. The future will likely see the development of new PBA derivatives with finely tuned pKa values for enhanced physiological targeting and the integration of these dual-functional molecules into increasingly complex, multicomponent systems for in vivo imaging and therapy.

References

- Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.

- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013).

- Brooks, W. L. A., & Sumerlin, B. S. (2016).

- Nagamani, C., & D'Souza, F. (2025). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.

- McNicholas, K., & M. E. Mahoney. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC.

- Verma, N., & M. Singh. (2025). Boronic acid based probes for microdetermination of saccharides and glycosylated biomolecules: A review.

- N/A. (n.d.). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

- N/A. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.

- Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.

- BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-acid. BenchChem.

- McNicholas, K., & Mahoney, M. E. (2021). Molecular Boronic Acid-Based Saccharide Sensors.

- N/A. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.

- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- Parra-Robert, M., & V. Polo. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. PMC.

- N/A. (n.d.). Cu catalyzed azide‐alkyne cycloaddition (CuAAC) between propargyl amine...

- Yan, J., Springsteen, G., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Semantic Scholar.

- N/A. (2025). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates.

- N/A. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- Springsteen, G., & Wang, B. (2001). Alizarin Red S.

- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- N/A. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.

- N/A. (2025). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.

- N/A. (n.d.). A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions.

- Kim, A., et al. (2021). Non-isotope enriched phenylboronic acid-decorated dual-functional nano-assembles for an actively targeting BNCT drug. PubMed.

- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.

- Iode, T., et al. (2024). Phenylboronic Acid-Functionalized Micelles Dual-Targeting Boronic Acid Transporter and Polysaccharides for siRNA Delivery into Brown Algae. PubMed.

- N/A. (2025). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery.

- Zhang, Q., et al. (2019).

- van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC)

- N/A. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. PubMed.

- N/A. (n.d.). Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC)

- Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis.

- N/A. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- N/A. (2024).

- N/A. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC.

- N/A. (n.d.).

- Kim, A., Suzuki, M., & Nagasaki, Y. (2020). Non-isotope enriched phenylboronic acid-decorated dual-functional nano-assembles for an actively targeting BNCT drug. Semantic Scholar.

- N/A. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC.

- N/A. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.

- Li, J., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC.

- N/A. (n.d.). A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. N/A.

- N/A. (n.d.). Structural characterization of the materials. (A) 1 H NMR spectra (300...

- N/A. (2023). Phenylboronic acid:Synthesis,reactions. ChemicalBook.

- N/A. (2016). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. PubMed.

- Iode, T., et al. (n.d.). Phenylboronic Acid-Functionalized Micelles Dual-Targeting Boronic Acid Transporter and Polysaccharides for siRNA Delivery into Brown Algae. PMC.

- Smith, M. K., et al. (2022).

- N/A. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast.

- Smith, M. K., et al. (2022).

- N/A. (n.d.).

Sources

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 10. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]

- 11. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Non-isotope enriched phenylboronic acid-decorated dual-functional nano-assembles for an actively targeting BNCT drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. par.nsf.gov [par.nsf.gov]

- 28. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. semanticscholar.org [semanticscholar.org]

- 32. mdpi.com [mdpi.com]

Whitepaper: 4-(Propargylaminocarbonyl)phenylboronic Acid - A Bifunctional Molecular Probe for Advanced Chemical Biology

Authored For: Researchers, scientists, and drug development professionals. From the Desk of: A Senior Application Scientist

Abstract

The convergence of selective molecular recognition and bioorthogonal chemistry has catalyzed the development of powerful tools to interrogate complex biological systems. This guide provides a comprehensive technical overview of 4-(propargylaminocarbonyl)phenylboronic acid (PACPBA), a versatile bifunctional probe. We explore its rational design, which marries the diol-binding capacity of boronic acid with the bioorthogonal utility of a terminal alkyne. This document details the underlying chemical principles, provides field-tested experimental protocols for its application in glycoprotein profiling, and contextualizes its utility against alternative methods. By grounding our discussion in established scientific literature, we aim to equip researchers with the foundational knowledge and practical insights required to effectively leverage PACPBA in their own work, from basic research to translational drug development.

The Strategic Imperative: Designing a Bifunctional Probe

Modern chemical biology demands tools that can perform multiple functions with high precision within the complex milieu of the cell. A significant challenge has been the targeted labeling and subsequent identification of specific classes of biomolecules. Glycoproteins, with their critical roles in cell signaling, immunity, and disease, represent a particularly important target class. The design of this compound stems from a strategic integration of two powerful chemical principles to address this challenge:

-

Recognition Moiety: Phenylboronic acid is well-established for its ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, which are characteristic features of the saccharide units on glycoproteins.[1][2][3] This interaction provides a selective handle for targeting this important class of proteins.

-

Bioorthogonal Handle: The propargyl group, containing a terminal alkyne, is a cornerstone of "click chemistry." Specifically, it serves as a reactant in the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the attachment of virtually any reporter molecule (e.g., a fluorophore or biotin) without interfering with native biological processes.

PACPBA thus emerges as a molecule capable of first "recognizing" and binding to glycoproteins, and then serving as an anchor point for "reporting" or enrichment.

Diagram: The Bifunctional Architecture of PACPBA

Caption: The modular design of PACPBA, separating its key functional domains.

Core Chemistry: Mechanisms of Action

Understanding the chemical underpinnings of PACPBA's two functionalities is critical for designing robust experiments and troubleshooting potential issues.

The Boronic Acid-Diol Interaction: A Reversible Covalent Bond

The key to PACPBA's targeting ability is the equilibrium between the boronic acid and a diol. Phenylboronic acid exists as a neutral, trigonal planar species that is in equilibrium with an anionic, tetrahedral boronate ion in aqueous solution.[1] It is this tetrahedral form that readily reacts with cis-diols on saccharides to form a stable, yet reversible, five- or six-membered cyclic boronate ester.[3]

Causality Behind Experimental Design: The pH of the binding buffer is a critical parameter. The formation of the reactive tetrahedral boronate is favored at a pH at or above the pKa of the boronic acid (pKa ≈ 8.8 for phenylboronic acid). Therefore, experiments are typically conducted at physiological pH (7.4) or slightly alkaline conditions to ensure a sufficient population of the reactive species for efficient glycoprotein binding.[3] This reversibility is a double-edged sword: it allows for gentle elution of captured proteins but also necessitates careful optimization of washing steps to prevent premature dissociation.

Diagram: Boronic Acid Binding Equilibrium

Caption: The pH-dependent equilibrium that governs PACPBA's binding to diols.

The Propargyl Group: A Gateway for Bioorthogonal Ligation

Once bound to a target, the propargyl group of PACPBA is poised for the CuAAC reaction. This reaction forms a stable triazole linkage with an azide-functionalized molecule of choice.

Causality Behind Experimental Design: The CuAAC reaction is chosen for its exceptional characteristics, which make it ideal for biological applications:

-

High Specificity: The azide and alkyne groups are essentially inert to the vast array of functional groups present in a cell lysate, ensuring that the ligation occurs only between the intended partners.

-

Favorable Kinetics: The reaction proceeds rapidly to completion under mild, aqueous conditions.

-

Versatility: A wide variety of azide-functionalized reporters are commercially available, including biotin (for enrichment), fluorophores (for imaging), and custom-synthesized drug molecules.

In-Depth Application: Glycoprotein Profiling Workflow

One of the primary applications of PACPBA is in the enrichment and subsequent identification of glycoproteins from complex mixtures like cell lysates, a workflow often termed "glycoproteomics."

Diagram: Experimental Workflow for Glycoproteomics

Sources

An In-depth Technical Guide to 4-(Propargylaminocarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Propargylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant interest in contemporary medicinal chemistry and drug discovery. Featuring a phenylboronic acid moiety and a terminal alkyne group, this compound serves as a versatile building block, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The boronic acid group offers a reactive handle for various chemical transformations, while the propargyl group provides a valuable connection point for linking to other molecular entities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its critical role in the rapidly evolving field of targeted protein degradation, offering insights into its application in the design and synthesis of novel therapeutic agents.

Introduction: The Emergence of a Key Building Block

The landscape of modern drug discovery is increasingly focused on targeted therapies that can selectively modulate the function of disease-implicated proteins. One of the most promising strategies to emerge is targeted protein degradation, which utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1] This approach relies on the design of heterobifunctional molecules known as PROTACs, which consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of the degrader.[4] this compound has emerged as a valuable building block for PROTAC synthesis due to its unique combination of a reactive boronic acid and a versatile propargyl group, which can be readily functionalized using click chemistry. This guide will provide a detailed examination of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in chemical synthesis.

Core Molecular Attributes

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | (4-(Prop-2-yn-1-ylcarbamoyl)phenyl)boronic acid | [5] |

| CAS Number | 874459-89-9 | [6] |

| Molecular Formula | C10H10BNO3 | [6] |

| Molecular Weight | 203.00 g/mol | [5][6] |

| Pinacol Ester CAS | 1218790-49-8 | N/A |

| Pinacol Ester Formula | C16H20BNO3 | N/A |

| Pinacol Ester MW | 285.15 g/mol | N/A |

Solubility Profile

Expected Solubility:

-

High: Ethers (e.g., diethyl ether, THF), Ketones (e.g., acetone)[8]

-

Moderate: Chloroform[8]

-

Low to Insoluble: Hydrocarbons (e.g., hexanes, methylcyclohexane)[8]

-

Water: The solubility of phenylboronic acid in water is relatively low, around 1.9 g/100 g H2O at 20°C.[10] The presence of the propargylaminocarbonyl group may influence this, and experimental determination is recommended.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter, as it governs its interaction with diols and its reactivity in various chemical transformations. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[11] The electronic nature of the substituent on the phenyl ring can significantly influence the pKa. While an experimentally determined pKa for this compound is not available, it is expected to be in a similar range to other substituted phenylboronic acids. Experimental methods such as potentiometric or spectrophotometric titration are recommended for precise pKa determination.[12][13] 11B NMR spectroscopy can also be a powerful tool for studying the acidity of boronic acids.[14][15][16][17]

Stability and Storage

Commercial suppliers recommend storing this compound at -20°C for long-term stability.[6] Boronic acids are known to undergo dehydration to form cyclic boroxine trimers, and proper storage is crucial to maintain their integrity. For maximum recovery of the product, it is advised to centrifuge the vial before opening.[6]

Synthesis and Purification

The synthesis of this compound typically involves the coupling of 4-carboxyphenylboronic acid with propargylamine.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following is a generalized protocol based on standard amide coupling reactions. Optimization of reaction conditions is recommended for specific applications.

-

Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add propargylamine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.[18][19][20] Recrystallization from an appropriate solvent system can also be employed for further purification.[20]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propargyl group, the acetylenic proton, and the amide N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the amide and boronic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the sp-hybridized carbons of the alkyne. The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a valuable technique for characterizing boronic acids, with the sp²-hybridized boron typically appearing in the range of 27-33 ppm.[14][15][16][17]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of boronic acids.[21][22] A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically employed.[21][23] UV detection is suitable for this compound due to the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.[21][24][25][26] It is important to note that boronic acids can form boroxines (cyclic trimers) in the mass spectrometer, which may complicate spectral interpretation.[26]

Application in Targeted Protein Degradation

The primary application of this compound is as a versatile linker precursor in the synthesis of PROTACs.

PROTAC Design and Synthesis

The propargyl group serves as a convenient handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the boronic acid-containing fragment to a ligand for the protein of interest.

Caption: Role of this compound in PROTAC synthesis.

Mechanism of Action of Boronic Acid-Containing PROTACs

Once incorporated into a PROTAC, the this compound derivative acts as part of the linker connecting the target protein binder and the E3 ligase ligand. The overall PROTAC molecule then orchestrates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] The boronic acid moiety itself can also be designed to have specific interactions within the ternary complex, potentially influencing its stability and the efficiency of protein degradation.[27]

Future Perspectives

This compound is poised to remain a valuable tool in the development of novel therapeutics. Its utility in PROTAC synthesis is well-established, and its bifunctional nature allows for the creation of diverse and complex molecular architectures. Future research may focus on the development of novel synthetic routes to this compound and a more detailed investigation of how the boronic acid functionality can be exploited to enhance the pharmacological properties of PROTACs and other targeted therapies.

References

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Analysis of Boronic Acids Without Chemical Derivatisation.

- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.

- Phenylboronic acid. Wikipedia.

- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Solubility of phenylboronic compounds in w

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

- Solubility of investigated compounds in water. Phenylboronic acid...

- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degrad

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC.

- On the Computational Determination of the pKa of Some Arylboronic Acids.

- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.

- pKa measurement.

- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.

- Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC.

- Process for purification of boronic acid and its derivatives.

- General mechanism of action of PROTACs. PROTACs are drug-like compounds...

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- An overview of PROTACs: a promising drug discovery paradigm. PMC.

- How to purify boronic acids/boronate esters?.

- Recent Advances in the Development of Pro-PROTAC for Selective Protein Degrad

- This compound - Data Sheet.

- a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES.

- PROTACs: proteolysis-targeting chimeras. BMG Labtech.

- This compound, 98% Purity, C10H10BNO3, 5 grams. Struchem.

- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str

- Progress in the controllability technology of PROTAC.

- A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.

Sources

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. usbio.net [usbio.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. waters.com [waters.com]

- 23. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the mechanism of boronic acid-diol interaction

An In-Depth Technical Guide to the Boronic Acid-Diol Interaction Mechanism

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids, organic compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), stand apart from their carbon-based carboxylic acid analogues.[1] Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[1] This electron deficiency makes boronic acids effective Lewis acids, meaning they accept electron pairs rather than donating protons.[2][3] Their defining characteristic, and the focus of this guide, is the ability to form reversible covalent complexes with molecules containing cis-1,2 or 1,3-diol functionalities, a group that includes sugars, glycoproteins, and certain amino acids.[2][3][4][5][6] This unique, dynamic interaction is the cornerstone of their widespread use in molecular recognition, diagnostics, drug delivery, and the creation of stimuli-responsive materials.[4][7][8][9][10]

This guide provides a detailed exploration of the chemical mechanism underpinning the boronic acid-diol interaction, examines the critical factors that govern its kinetics and thermodynamics, outlines key experimental methodologies for its characterization, and contextualizes its importance through prominent applications.

The Core Mechanism: Reversible Boronate Esterification

The fundamental interaction between a boronic acid and a diol is a reversible condensation reaction that forms a cyclic boronate ester and releases water molecules.[4][5][6] This process allows for the creation of stable five-membered (from 1,2-diols) or six-membered (from 1,3-diols) rings.[4][11][12] The reversibility of this covalent bond under specific conditions, such as changes in pH or the presence of competing diols, is central to its utility in dynamic systems.[4][6]

The Role of Boron Hybridization and pH